1-(2-Ethylphenyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Modern Organic and Materials Chemistry
Pyrazole, a five-membered heterocyclic organic compound with two adjacent nitrogen atoms, forms the core of a versatile class of compounds known as pyrazole derivatives. These derivatives have garnered significant attention across various scientific disciplines due to their wide-ranging biological activities and unique chemical properties. biosynce.comnumberanalytics.com In the realm of medicinal chemistry, pyrazole-containing compounds are recognized as "privileged scaffolds" because of their presence in numerous commercial drugs. mdpi.com They exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. biosynce.comnumberanalytics.combiosynce.comroyal-chem.com For instance, certain pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. biosynce.com
The influence of pyrazole derivatives extends into the agricultural industry, where they are integral components of various pesticides, herbicides, and fungicides. biosynce.commdpi.comroyal-chem.com These compounds can be designed to selectively target enzymes or receptors in pests and weeds, offering effective control while minimizing harm to non-target organisms. biosynce.combiosynce.com In the field of materials science, pyrazoles are utilized in the creation of advanced materials such as metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. biosynce.combiosynce.com Furthermore, pyrazole-based polymers can possess unique optical, electrical, and mechanical properties, making them suitable for use in sensors and optoelectronic devices. biosynce.combiosynce.comroyal-chem.com
Unique Characteristics and Research Focus on N-Arylated Pyrazoles
Among the vast family of pyrazole derivatives, N-arylated pyrazoles, which feature an aryl group attached to a nitrogen atom of the pyrazole ring, represent a particularly significant subclass. The introduction of an aryl group can profoundly influence the molecule's steric and electronic properties, leading to unique biological activities and applications. The synthesis of these compounds is a major focus of research, with various methods being developed to facilitate their construction in a regioselective manner. jocpr.com
Common synthetic strategies for N-arylated pyrazoles include the condensation of arylhydrazines with 1,3-dicarbonyl compounds and the palladium-catalyzed cross-coupling of pyrazole with aryl halides or triflates. acs.orgorientjchem.org The latter approach is advantageous as aryl triflates can be readily prepared from widely available phenolic compounds. acs.org Research has also explored catalyst-free methods and the use of microwave irradiation to improve reaction efficiency and selectivity. semanticscholar.org The ability to functionalize the N-aryl-pyrazole scaffold at various positions allows for the fine-tuning of its properties, making it a valuable template for developing new compounds with specific applications in medicine and materials science. acs.org
Scope and Research Objectives for 1-(2-Ethylphenyl)-1H-pyrazole
The specific compound, this compound, is a member of the N-arylated pyrazole family. While detailed research findings exclusively on this molecule are not extensively documented in the public domain, its structure suggests several areas of research interest. The "2-ethylphenyl" group introduces a degree of steric hindrance and lipophilicity that can influence its interactions with biological targets or its properties in materials.
A primary research objective for a novel compound like this compound would be the development of an efficient and scalable synthesis method. This would likely involve adapting known N-arylation procedures, such as the reaction between 2-ethylphenylhydrazine and a suitable three-carbon building block, or a palladium-catalyzed coupling of pyrazole with a 2-ethylphenyl halide or triflate.
Following a successful synthesis, a thorough characterization using modern spectroscopic techniques would be essential to confirm its structure. This would include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A key research objective would be to investigate the potential biological activities of this compound. Drawing from the broader activities of N-arylated pyrazoles, it would be logical to screen the compound for anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, its structural similarity to compounds used in agrochemicals suggests that it could be evaluated for pesticidal or herbicidal activity. google.comchemimpex.com The specific stereochemistry of the 2-ethylphenyl group could lead to unique binding interactions with biological macromolecules, a hypothesis that could be explored through computational modeling and in vitro assays.
In the context of materials science, research could focus on incorporating this compound as a ligand in the synthesis of new metal complexes or as a monomer in the creation of novel polymers. The ethylphenyl group could impact the solubility and processing characteristics of the resulting materials.
Below is a table summarizing the key properties and identifiers for the parent compound, pyrazole.
| Property | Value |
| Chemical Formula | C3H4N2 |
| Molar Mass | 68.08 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 66-70 °C |
| Boiling Point | 186-188 °C |
A second table provides a hypothetical set of research objectives for this compound, based on the known applications of related compounds.
| Research Area | Specific Objective |
| Synthetic Chemistry | Develop a high-yield, regioselective synthesis protocol. |
| Medicinal Chemistry | Screen for in vitro activity against cancer cell lines and microbial strains. |
| Agrochemicals | Evaluate efficacy as a potential herbicide or insecticide. google.com |
| Materials Science | Investigate its use as a ligand for novel metal-organic frameworks. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCMAASWIRGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Ethylphenyl 1h Pyrazole and Analogues
Direct N-Arylation Approaches of Pyrazoles
Direct N-arylation of pyrazoles involves the formation of a bond between a pyrazole (B372694) nitrogen and an aryl group. This transformation is a cornerstone in the synthesis of a vast array of functionalized molecules. Over the years, significant advancements have been made in developing robust and versatile catalytic systems to facilitate this coupling.
Transition-Metal-Catalyzed N-Arylation Reactions
Transition-metal catalysis has revolutionized the synthesis of N-aryl heterocycles, providing efficient and selective routes that were previously challenging to access. Palladium, copper, and more recently, manganese have emerged as key metals in mediating these transformations.
Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for the synthesis of 1-arylpyrazoles. nih.govrsc.org This reaction typically involves the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often demonstrating superior performance. acs.org
The synthesis of 1-(2-Ethylphenyl)-1H-pyrazole can be readily achieved through this methodology by coupling pyrazole with a 2-ethylphenyl halide (e.g., 1-bromo-2-ethylbenzene (B162476) or 1-iodo-2-ethylbenzene) or triflate. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the pyrazole and the aryl partner.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Pyrazoles
| Entry | Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2-ethylbenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | High |
| 2 | 1-Iodo-2-ethylbenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | Excellent |
| 3 | 2-Ethylphenyl triflate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | Good |
Note: The yields are generalized as "Good," "High," or "Excellent" based on typical outcomes for similar reactions reported in the literature. Specific yields can vary based on precise reaction conditions and substrate purity.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and cost-effective method for the formation of C–N bonds. rsc.orgacs.org While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods typically employ a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand and a base. acs.org
Diamine ligands have been shown to be particularly effective in accelerating copper-catalyzed N-arylation of a variety of nitrogen heterocycles, including pyrazoles. acs.org The synthesis of this compound via this route would involve the reaction of pyrazole with 1-bromo-2-ethylbenzene or 1-iodo-2-ethylbenzene in the presence of a copper catalyst.
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Pyrazoles
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-2-ethylbenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | Good |
| 2 | 1-Bromo-2-ethylbenzene | CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | 1-Iodo-2-ethylbenzene | Cu₂O | Salicylaldoxime | K₃PO₄ | DMSO | 130 | Good |
Note: The yields are generalized as "Good" or "High" based on typical outcomes for similar reactions reported in the literature. Specific yields can vary based on precise reaction conditions and substrate purity.
More recently, manganese has emerged as an earth-abundant and less toxic alternative to palladium and copper for catalyzing cross-coupling reactions. While the application of manganese in N-arylation is still developing, initial studies have shown promise. Manganese(II) chloride has been utilized as a catalyst for the N-arylation of nitrogen nucleophiles with aryl halides in water, presenting a green and sustainable approach. researchgate.net The development of NNN pincer manganese complexes has also been explored for various catalytic transformations. nih.govscilit.com
The synthesis of this compound using a manganese catalyst would likely involve reacting pyrazole with a 2-ethylphenyl halide in the presence of a manganese salt and a suitable ligand. Further research is needed to fully establish the scope and efficiency of manganese-catalyzed N-arylation of pyrazoles.
Table 3: Potential Conditions for Manganese-Catalyzed N-Arylation of Pyrazoles
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-2-ethylbenzene | MnCl₂ | TMEDA | K₃PO₄ | Water | 100 | Moderate |
| 2 | 1-Bromo-2-ethylbenzene | Mn(acac)₂ | Pincer Ligand | NaOtBu | Toluene | 120 | Moderate |
Note: The yields are generalized as "Moderate" as this is an emerging area of research. Specific yields can vary significantly.
Mechanistic Investigations of N-Arylation Processes
The mechanisms of these N-arylation reactions have been the subject of extensive study to understand the role of the catalyst, ligands, and other reaction components, and to further optimize the reaction conditions.
For palladium-catalyzed N-arylation , the generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the pyrazole anion to the resulting Pd(II) complex. Subsequent reductive elimination from this intermediate furnishes the N-arylpyrazole product and regenerates the Pd(0) catalyst. nih.gov
The copper-catalyzed N-arylation (Ullmann reaction) mechanism is more debated, with several pathways proposed. A commonly suggested mechanism involves the formation of a copper(I) pyrazolate species. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylpyrazole and a copper(I) halide. acs.orgacs.org Alternatively, a σ-bond metathesis pathway has also been proposed.
In manganese-catalyzed systems , the mechanism is less understood but is thought to involve the formation of a low-valent manganese species that can activate the aryl halide. A proposed pathway may involve oxidative addition of the aryl halide to a Mn(0) or Mn(I) center, followed by reaction with the pyrazole and subsequent reductive elimination. beilstein-journals.org
For the transition-metal-free N-arylation with diaryliodonium salts , the proposed mechanism involves a nucleophilic attack of the pyrazole anion on the iodine(III) center of the diaryliodonium salt. This is followed by a reductive elimination-like process from the hypervalent iodine intermediate, leading to the formation of the N-arylpyrazole and an aryl iodide byproduct. mdpi.combeilstein-journals.org
Cyclocondensation and Cycloaddition Routes for Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with cyclocondensation and cycloaddition reactions representing the most fundamental and widely utilized strategies. These methods offer versatile pathways to a wide array of substituted pyrazoles, including this compound.
Cyclocondensation of Hydrazines with 1,3-Difunctional Systems
The cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound is a classic and highly effective method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgnih.govmdpi.com This approach involves the reaction of a bidentate nucleophile, such as 2-ethylphenylhydrazine, with a molecule containing two electrophilic centers separated by a single carbon atom.
The most common 1,3-difunctional systems employed are 1,3-dicarbonyl compounds. nih.govmdpi.com The reaction proceeds through a condensation mechanism, forming a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially lead to two regioisomeric pyrazole products. nih.gov
Beyond 1,3-diketones, other 1,3-difunctional systems are also effective precursors for pyrazole synthesis. These include α,β-unsaturated ketones and aldehydes, which can react with hydrazines to form pyrazoline intermediates that are subsequently oxidized to pyrazoles. nih.govmdpi.com Additionally, β-enaminones and related compounds serve as valuable substrates in these cyclocondensation reactions. mdpi.com
A notable challenge in this synthetic approach can be the accessibility of the required hydrazine derivatives. To address this, methods have been developed for the in situ formation of hydrazines. One such strategy involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide, followed by deprotection and subsequent cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org
| Reactant 1 | Reactant 2 | Key Features | Product Class |
| Hydrazine Derivative | 1,3-Diketone | Classic Knorr synthesis, potential for regioisomers. nih.gov | Polysubstituted Pyrazoles |
| Hydrazine Derivative | α,β-Unsaturated Ketone | Forms pyrazoline intermediate, requires oxidation. nih.govmdpi.com | Substituted Pyrazoles |
| Arylboronic Acid / Boc-protected diimide | 1,3-Dicarbonyl Compound | In situ hydrazine formation, one-pot synthesis. nih.govbeilstein-journals.org | N-Arylpyrazoles |
[3+2] Cycloaddition Reactions (e.g., Nitrilimine-Alkene/Alkyne)
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the five-membered pyrazole ring with a high degree of regioselectivity. nih.govbeilstein-journals.orgtandfonline.comresearchgate.netrsc.orgnih.gov This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
In the context of pyrazole synthesis, nitrilimines are the most commonly employed 1,3-dipoles. These reactive intermediates can be generated in situ from various precursors, such as hydrazonoyl halides in the presence of a base, or through the photolysis of tetrazoles. thieme-connect.com The nitrilimine then reacts with a dipolarophile, typically an alkene or alkyne, to form a pyrazoline or pyrazole, respectively.
The use of alkenes as dipolarophiles leads to the formation of pyrazolines, which can subsequently be oxidized to the corresponding aromatic pyrazoles. researchgate.net When alkynes are used as the dipolarophile, the pyrazole ring is formed directly. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile.
This methodology has been successfully applied in multicomponent reactions, further enhancing its synthetic utility. nih.govbeilstein-journals.org For example, a three-component reaction involving an aldehyde, a hydrazine, and an activated alkene can proceed through the in situ formation of a nitrilimine, followed by its cycloaddition to the alkene.
| 1,3-Dipole | Dipolarophile | Intermediate/Product | Key Features |
| Nitrilimine | Alkene | Pyrazoline | Requires subsequent oxidation to form pyrazole. researchgate.net |
| Nitrilimine | Alkyne | Pyrazole | Direct formation of the aromatic pyrazole ring. nih.gov |
| In situ generated Nitrilimine | Alkene/Alkyne | Pyrazoline/Pyrazole | Often employed in multicomponent reactions. nih.govbeilstein-journals.org |
Green Chemistry Protocols in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, aiming to develop more environmentally benign and sustainable processes. nih.govbenthamdirect.comacs.org These protocols focus on the use of greener solvents, alternative energy sources, and catalytic systems to minimize waste and avoid the use of hazardous reagents.
One significant advancement in this area is the use of water as a reaction medium. rsc.org "On water" synthesis of pyrazoles has been demonstrated to be a simple and highly efficient method, often proceeding without the need for toxic organic solvents and facilitating easier product purification. rsc.org In some cases, semicarbazide (B1199961) hydrochloride has been used as a safer alternative to hydrazine in these aqueous syntheses. rsc.org
The use of renewable resources and environmentally friendly catalysts is also a key aspect of green pyrazole synthesis. benthamdirect.com Catalytic amounts of imidazole (B134444) have been employed in aqueous media for the synthesis of pyrazolone (B3327878) compounds, showcasing a green and facile approach. acs.org
| Green Chemistry Approach | Example Application | Advantages |
| Use of Green Solvents | Synthesis of pyrazoles in water. rsc.org | Reduced environmental impact, simplified purification. |
| Multicomponent Reactions | Four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov | High atom economy, reduced waste, increased efficiency. |
| Green Catalysts | Imidazole-catalyzed synthesis of pyrazolones in water. acs.org | Use of non-toxic and efficient catalysts. |
Advanced Synthetic Techniques and Transformations
The quest for more efficient, rapid, and scalable methods for pyrazole synthesis has led to the adoption of advanced technologies such as microwave irradiation and flow chemistry. These techniques offer significant advantages over conventional batch processing, including enhanced reaction rates, improved yields, and greater control over reaction parameters.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazole derivatives. researchgate.netrsc.orgbenthamdirect.comeurekaselect.comdergipark.org.tr Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. researchgate.netbenthamdirect.comeurekaselect.com
This technique has been successfully applied to various pyrazole synthesis methodologies, including cyclocondensation reactions and multicomponent strategies. nih.govresearchgate.net For instance, the synthesis of novel 3,5-disubstituted-1H-pyrazoles has been achieved under solvent-free conditions using microwave irradiation. mdpi.com In comparative studies, microwave-assisted methods have consistently demonstrated superior performance over conventional heating in terms of reaction time and yield. nih.govresearchgate.net
The benefits of microwave synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and faster reaction rates. dergipark.org.tr This technology is particularly advantageous for reactions that are slow or require harsh conditions under conventional heating.
| Reaction Type | Conditions | Key Advantages |
| Cyclocondensation of hydrazines with 1,3-dicarbonyls | Microwave irradiation, often solvent-free. researchgate.net | Reduced reaction times, improved yields. researchgate.netbenthamdirect.comeurekaselect.com |
| Multicomponent synthesis of pyrano[2,3-c]pyrazoles | Microwave irradiation in an eco-friendly solvent. nih.gov | Faster reaction, higher yields compared to conventional heating. nih.gov |
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemical compounds. mdpi.comrsc.orggalchimia.com In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions of temperature, pressure, and residence time. mdpi.comnih.gov
This technology has been successfully applied to the synthesis of pyrazoles, demonstrating significant advantages in terms of safety, scalability, and control over reaction parameters. mdpi.comrsc.org For example, a two-step continuous flow process has been developed for the synthesis of a library of pyrazoles from acetophenones. galchimia.com This method involves the in situ formation of an enaminone intermediate, followed by its reaction with hydrazine to generate the pyrazole product. galchimia.com
Flow chemistry is particularly well-suited for handling hazardous intermediates, such as diazoalkanes, which can be generated and consumed in a continuous and controlled manner, minimizing the risks associated with their accumulation in batch reactors. nih.gov A rapid and modular continuous flow synthesis of highly functionalized pyrazoles has been developed, which involves the in situ generation of diazoalkanes and their subsequent [3+2] cycloaddition. nih.gov This "assembly line" approach allows for the sequential modification of the pyrazole core, enabling the rapid generation of molecular diversity. nih.gov
| Flow Chemistry Approach | Key Features | Advantages |
| Two-stage synthesis from acetophenones | In situ formation of enaminone intermediate. galchimia.com | Efficient, high-yielding, and amenable to a wide range of substrates. galchimia.com |
| Telescoped synthesis via diazoalkanes | Safe handling of hazardous intermediates, modular approach. nih.gov | Rapid, divergent synthesis, enables sequential modification. nih.gov |
| Photochemical synthesis from tetrazoles | Reagent-free generation of nitrile imines. thieme-connect.com | Sustainable, scalable, and highly efficient. thieme-connect.com |
Skeletal Remodeling and Functionalization
Beyond classical condensation reactions, the synthesis of this compound and its analogues can be achieved through more advanced strategies involving skeletal remodeling of other heterocyclic systems or direct functionalization of a pre-formed pyrazole core. These methods offer powerful alternatives for creating complex and diversely substituted pyrazoles, often with high regioselectivity and functional group tolerance.
Skeletal Remodeling of Pyrimidines
A notable strategy in pyrazole synthesis involves the skeletal remodeling of pyrimidines through a formal carbon deletion. This transformation converts the common pyrimidine (B1678525) diazine core into the pyrazole diazole core, providing a novel pathway to functionalized pyrazoles. nih.govescholarship.org This approach is particularly valuable as it allows chemists to leverage the well-established C-H functionalization chemistries unique to pyrimidines to access pyrazole derivatives that might be difficult to synthesize directly. nih.gov
| Reaction Type | Precursor | Key Reagents | Conditions | Product | Ref |
| Skeletal Remodeling | Substituted Pyrimidine | 1. Triflic anhydride2. Hydrazine | Mild, Room Temperature | N-Substituted Pyrazole | nih.gov |
Direct C-H Functionalization
Direct C–H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic scaffolds like pyrazole. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrazoles, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole core or its N-aryl substituent. rsc.orgresearchgate.net
Functionalization of the N-Aryl Ring:
For 1-arylpyrazoles, the pyrazole ring can act as a directing group to guide the functionalization of the N-aryl substituent. Ruthenium-catalyzed reactions, for instance, have been developed for the ortho-acylation of the aryl ring. acs.orgnih.gov This method demonstrates good regioselectivity, coupling various aromatic and aliphatic acyl chlorides specifically at the ortho-position of the phenyl group attached to the pyrazole nitrogen. acs.orgnih.gov The reaction mechanism is believed to involve a chelation-assisted cyclometalation process. acs.org The efficiency of the reaction can be influenced by the electronic properties of the 1-arylpyrazole, with electron-donating groups on the aryl ring generally promoting the reaction. acs.org
Functionalization of the Pyrazole Core:
The pyrazole ring itself is amenable to direct C-H functionalization. The regioselectivity of these reactions is a critical aspect, with different positions on the ring exhibiting varying levels of reactivity. researchgate.netnih.gov
C-5 Arylation: Palladium-catalyzed methods have been developed for the direct C-H arylation of N-protected pyrazoles. These reactions show a strong preference for functionalization at the C-5 position, which is generally the most reactive site for this type of transformation. researchgate.netnih.gov
C-4 Functionalization: While the C-5 position is often the most reactive towards metallation, the C-4 position is the most nucleophilic center and is susceptible to electrophilic substitution. researchgate.net Metal-free methods have been reported for the C-4 functionalization of pyrazoles, such as the oxidative thio- or selenocyanation using reagents like PhICl₂ and NH₄SCN or KSeCN. beilstein-journals.org
These C-H functionalization strategies provide a modular approach to synthesizing a library of analogues from a common pyrazole intermediate, making them highly valuable for chemical biology and medicinal chemistry applications. rsc.org
| Reaction Type | Catalyst/Reagent | Position Functionalized | Group Introduced | Substrate Class | Ref |
| C-H Acylation | Ruthenium(II) complex | ortho-position of N-aryl ring | Acyl | 1-Arylpyrazoles | acs.orgnih.gov |
| C-H Arylation | Palladium complex | C-5 of pyrazole ring | Aryl | N-Protected Pyrazoles | nih.gov |
| C-H Thiocyanation | PhICl₂ / NH₄SCN (Metal-free) | C-4 of pyrazole ring | Thiocyano (-SCN) | 1-Arylpyrazoles | beilstein-journals.org |
| C-H Selenocyanation | PhICl₂ / KSeCN (Metal-free) | C-4 of pyrazole ring | Selenocyano (-SeCN) | 1-Arylpyrazoles | beilstein-journals.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of 1-(2-Ethylphenyl)-1H-pyrazole would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the ethyl group, and the phenyl ring.
Pyrazole Ring Protons: The three protons on the pyrazole ring would typically appear as distinct signals in the aromatic region of the spectrum. The proton at the C5 position is expected to be a doublet, coupled to the C4 proton. The C4 proton would likely appear as a triplet (or more accurately, a doublet of doublets), being coupled to both the C3 and C5 protons. The proton at the C3 position would also be a doublet, coupled to the C4 proton.
Ethylphenyl Group Protons: The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin system. The four aromatic protons on the 2-ethylphenyl ring would show complex splitting patterns in the aromatic region due to their differing chemical environments and coupling to each other.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.8-7.9 | d | H-5 (Pyrazole) |
| ~7.6-7.7 | d | H-3 (Pyrazole) |
| ~7.2-7.5 | m | Aromatic-H (Phenyl) |
| ~6.4-6.5 | t | H-4 (Pyrazole) |
| ~2.7-2.8 | q | -CH₂- (Ethyl) |
| ~1.2-1.3 | t | -CH₃ (Ethyl) |
Note: These are estimated chemical shifts and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.
Pyrazole Ring Carbons: Three signals would be expected for the pyrazole ring carbons.
Ethylphenyl Group Carbons: Six signals would correspond to the carbons of the phenyl ring, and two signals would represent the ethyl group's methylene and methyl carbons. The chemical shifts of the phenyl carbons would be influenced by the ethyl substituent and the point of attachment to the pyrazole ring.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140 | C-5 (Pyrazole) |
| ~138 | C-1' (Phenyl) |
| ~135 | C-2' (Phenyl) |
| ~129 | C-3 (Pyrazole) |
| ~128-130 | Phenyl Carbons |
| ~107 | C-4 (Pyrazole) |
| ~25 | -CH₂- (Ethyl) |
| ~15 | -CH₃ (Ethyl) |
Note: These are estimated chemical shifts.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
COSY: A COSY spectrum would show correlations between coupled protons, for example, between the adjacent protons on the pyrazole ring and between the methylene and methyl protons of the ethyl group.
HSQC: An HSQC spectrum would reveal correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy
The FT-IR spectrum would display absorption bands corresponding to the vibrational modes of the different bonds present in the molecule.
Aromatic C-H Stretching: Peaks would be expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: Vibrations for the ethyl group would appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and pyrazole rings would be visible in the fingerprint region (below 1500 cm⁻¹).
Hypothetical FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100-3150 | C-H Stretch | Pyrazole Ring |
| 3000-3100 | C-H Stretch | Aromatic (Phenyl) |
| 2850-2970 | C-H Stretch | Aliphatic (Ethyl) |
| 1500-1600 | C=N Stretch | Pyrazole Ring |
| 1450-1550 | C=C Stretch | Aromatic Ring |
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations.
Ring Breathing Modes: The symmetric breathing vibrations of the pyrazole and phenyl rings would be expected to produce strong signals.
C-C Stretching: The stretching of the C-C bonds in the ethyl group and the phenyl ring would also be Raman active.
Hypothetical Raman Data Table for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic |
| ~1600 | Ring Stretch | Phenyl |
| ~1000 | Ring Breathing | Phenyl |
| ~1380 | Ring Stretch | Pyrazole |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
The electronic absorption spectrum of this compound is primarily defined by the electronic transitions within its aromatic systems: the pyrazole ring and the attached 2-ethylphenyl group. The UV-Vis spectrum is expected to be dominated by high-energy π→π* transitions characteristic of these chromophores.
In related N-substituted pyrazoles, absorption bands are typically observed in the ultraviolet region. For the parent 1H-pyrazole, a maximal absorption is reported around 203-205 nm. nist.govrsc.org The introduction of a phenyl group at the N1 position, as in 1-phenylpyrazole (B75819), induces a bathochromic (red) shift due to the extension of the conjugated π-system. Studies on phenylazopyrazoles show that the π→π* transition band for the N-phenylpyrazole moiety appears in the range of 324–368 nm, with a weaker n→π* transition observed at longer wavelengths (410–451 nm). beilstein-journals.org For this compound, the primary absorption is anticipated to be a strong band below 300 nm, corresponding to the π→π* transition of the conjugated phenylpyrazole system.
The presence of an ethyl group on the phenyl ring is an auxochrome and is not expected to cause a significant shift in the absorption maxima compared to 1-phenylpyrazole. mdpi.com The primary electronic transitions involve the π-systems of the rings, and the alkyl substituent has a minimal electronic effect. The intensity of the absorption, represented by the molar extinction coefficient (ε), is expected to be high, consistent with allowed π→π* transitions.
Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Predicted λmax (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~220-260 | π→π* | Phenyl and Pyrazole Rings |
| ~320-370 | π→π* | Conjugated Phenylpyrazole System |
Mass Spectrometry (MS) and Elemental Composition Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure and elemental composition. For this compound (C₁₁H₁₂N₂), the calculated exact mass is 172.1000 Da. In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) would be expected at m/z 172.
The fragmentation of N-arylpyrazoles follows predictable pathways. openresearchlibrary.org The primary fragmentation processes for this compound are expected to involve the loss of the ethyl substituent and cleavage of the pyrazole ring. researchgate.net A significant fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation at m/z 157, followed by the loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty-type rearrangement if sterically feasible, or direct cleavage of the ethyl group (loss of •C₂H₅) to yield an ion at m/z 143.
The pyrazole ring itself is known to fragment through the expulsion of a molecule of hydrogen cyanide (HCN). openresearchlibrary.orgresearchgate.net Therefore, fragments corresponding to [M - C₂H₅ - HCN]⁺ at m/z 116 would be anticipated. Another characteristic fragmentation is the loss of N₂ from the [M-H]⁺ ion. openresearchlibrary.org The fragmentation of 1-phenylpyrazole shows major peaks at m/z 144 ([M]⁺˙), 117, 116, 90, and 77 (phenyl cation), which serves as a model for the fragmentation of the title compound. massbank.eu
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 172 | [C₁₁H₁₂N₂]⁺˙ | Molecular Ion |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical |
| 143 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 117 | [C₈H₇N]⁺˙ | From [M]⁺˙ via loss of HCN and C₂H₄ |
| 116 | [C₈H₆N]⁺ | From ion at m/z 143 via loss of HCN |
| 91 | [C₇H₇]⁺ | Tropylium ion from ethylphenyl moiety |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from related 1-phenylpyrazole derivatives allow for a detailed prediction of its solid-state structure. cardiff.ac.ukresearchgate.netspast.org
The pyrazole ring is inherently planar. spast.org The key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 2-ethylphenyl ring. In many N-aryl heterocycles, this angle is non-zero due to steric hindrance between the ortho-substituent (the ethyl group in this case) and the hydrogen atom at the C5 position of the pyrazole ring. This twist angle is crucial as it affects the degree of π-conjugation between the two rings. In similar structures, these dihedral angles can vary significantly. mdpi.com
The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···π and π–π stacking interactions between the aromatic rings of adjacent molecules. cardiff.ac.uk The specific crystal system and space group would depend on the precise packing arrangement adopted to maximize stabilizing interactions.
Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value/System | Comments |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. researchgate.netspast.org |
| Space Group | P2₁/c or P-1 | Frequently observed for N-arylpyrazoles. researchgate.netmdpi.com |
| Pyrazole Ring | Planar | A characteristic feature of the pyrazole core. spast.org |
| Dihedral Angle (Phenyl-Pyrazole) | 20-50° | Steric hindrance from the ortho-ethyl group prevents coplanarity. |
| N1-N2 Bond Length | ~1.35 Å | Typical for N-N single bond in a pyrazole ring. nih.gov |
| N2-C3 Bond Length | ~1.33 Å | Typical for C=N double bond character in a pyrazole ring. nih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations serve as the foundation for this theoretical investigation, offering a balance between computational cost and accuracy. These calculations are instrumental in exploring the molecule's potential energy surface, electronic characteristics, and spectroscopic signatures. For pyrazole (B372694) derivatives, methods like B3LYP have been shown to provide reliable results that correlate well with experimental data.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule, known as the equilibrium structure. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the most stable conformation. This process yields crucial information on bond lengths, bond angles, and dihedral angles.
In related pyrazole structures, the pyrazole ring is found to be planar. For 1-(2-Ethylphenyl)-1H-pyrazole, the key structural parameters of interest would be the dihedral angle between the pyrazole and the 2-ethylphenyl rings, which dictates the degree of conjugation and steric hindrance, and the conformation of the ethyl group. Theoretical calculations on similar substituted pyrazoles have shown a good agreement between optimized bond lengths and those determined by X-ray crystallography.
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) This table is illustrative, as specific computational data for this exact compound is not available in the cited literature. The values are based on typical parameters for similar structures.
| Parameter | Predicted Value |
|---|---|
| Pyrazole-Phenyl Dihedral Angle | 40-60° |
| N1-N2 Bond Length | ~1.36 Å |
| C3-N2 Bond Length | ~1.34 Å |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and phenyl rings, while the LUMO would also be distributed across the aromatic system. The energy gap for similar pyrazole compounds has been calculated to be in the range of 4-5 eV.
Table 2: Illustrative FMO Properties for this compound This table is for illustrative purposes only, based on general values for pyrazole derivatives.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
The electronic structure provides a detailed picture of how electrons are distributed within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate atomic charges, revealing the electrostatic potential of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity. These include:
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For pyrazole systems, the nitrogen atoms are typically the most electronegative centers, carrying negative partial charges, making them potential sites for interaction with electrophiles.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and are typically performed using the same DFT method as the geometry optimization. The calculated frequencies correspond to the normal modes of vibration, such as stretching, bending, and torsional motions of the atoms.
Comparing the simulated spectrum with an experimental one can help confirm the molecular structure and assign specific absorption bands to particular functional groups. For pyrazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic rings, C=N and C=C stretching within the pyrazole ring, and N-N stretching. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data.
Table 3: Predicted Principal Vibrational Frequencies for this compound (Illustrative) This table is illustrative. Specific frequencies depend on the exact computational method.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch (Ethyl) | 2850-3000 |
| C=C / C=N Ring Stretch | 1450-1600 |
| N-N Stretch | 1100-1200 |
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for structure elucidation and for assigning signals in experimental NMR spectra.
The accuracy of predicted chemical shifts depends on the level of theory, basis set, and whether solvent effects are included. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyrazole ring, the ethylphenyl group, and the ethyl side chain. For instance, the protons on the pyrazole ring (at positions 3, 4, and 5) and the aromatic protons on the phenyl ring would have characteristic chemical shifts that are sensitive to the molecule's conformation.
Time-Dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strengths of these transitions, which determine the intensity of absorption peaks.
For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions within the conjugated system of the pyrazole and phenyl rings. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and help interpret the nature of the electronic transitions by analyzing the molecular orbitals involved. These theoretical spectra are instrumental in understanding the photophysical properties of the molecule.
Catalytic Applications of Pyrazole Ligands and Complexes
Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis
Pyrazole-based ligands have been extensively employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. nih.gov This allows for high catalytic efficiency and selectivity under mild reaction conditions. The success of pyrazole ligands in this domain is attributed to their strong σ-donating ability, which stabilizes the metal center, and the ease with which their steric and electronic characteristics can be adjusted. researchgate.net
The development of chiral pyrazole-containing ligands has been instrumental in advancing asymmetric catalysis, where the selective formation of one enantiomer over the other is crucial, particularly in pharmaceutical synthesis. rsc.org These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, have been shown to catalyze the asymmetric transfer hydrogenation of ketones with high enantioselectivity. nih.gov The pyrazole N-H group is believed to play a crucial role in the hydrogen transfer step to the ketone substrate. nih.gov Furthermore, pyrazole derivatives have been utilized as chiral catalysts in the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated acyl 3,5-dimethylpyrazoles. researchgate.net The design of pyridine-oxazoline type ligands, which can incorporate a pyrazole moiety, has also expanded the toolbox for asymmetric catalysis. rsc.org
Table 1: Examples of Asymmetric Catalysis using Pyrazole Ligands To view the data, click on the headers to sort or use the search bar to filter.
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium(III) | Protic Pyrazoles | Ketones | High enantioselectivity | nih.gov |
| Asymmetric Conjugate Addition | Copper | Pyrazole Derivatives | α,β-unsaturated acyl 3,5-dimethylpyrazole (B48361) | Enantioselective C-C bond formation | researchgate.net |
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.com Pyrazole-based ligands have emerged as effective partners for palladium and other transition metals in these reactions. researchgate.net Bis(pyrazole) palladium(II) complexes have been successfully applied in Suzuki-Miyaura coupling reactions. nih.gov
The use of pyrazole ligands in palladium-catalyzed C-N cross-coupling reactions is particularly significant in the synthesis of pharmaceutical compounds. rsc.org For instance, the coupling of 5-aminopyrazoles with aryl bromides has been employed to prepare compounds with potential therapeutic applications. rsc.org The generally accepted mechanism for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps, with monoligated palladium(0) species often being the most active catalytic species. acs.org
Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure molecular hydrogen for the reduction of unsaturated compounds. mdpi.com Pyrazole-ligated metal complexes, particularly with ruthenium, have proven to be highly effective catalysts for these reactions. nih.govscholaris.ca Protic pincer-type ruthenium(II) complexes containing pyrazole arms catalyze the transfer hydrogenation of acetophenones using 2-propanol as the hydrogen source. nih.gov
Iron(II) and nickel(II) complexes bearing (pyrazolylmethyl)pyridine ligands are also active catalysts for the transfer hydrogenation of acetophenone. ukzn.ac.za The catalytic activity of these systems can be influenced by the specific structure of the pyrazole ligand and the nature of the metal center. ukzn.ac.za Ruthenium(II) complexes with P-N chelate protic pyrazole ligands have demonstrated broad applicability, promoting the transfer hydrogenation of not only ketones but also nitriles, heteroaromatics, alkynes, and alkenes. nih.gov
Table 2: Performance of Pyrazole-Based Catalysts in Transfer Hydrogenation To view the data, click on the headers to sort or use the search bar to filter.
| Metal Center | Ligand Type | Substrate | Hydrogen Source | Key Finding | Reference |
|---|---|---|---|---|---|
| Ruthenium(II) | Protic pincer-type pyrazole | Acetophenones | 2-Propanol | Effective catalysis in the presence of a base | nih.gov |
| Iron(II)/Nickel(II) | (Pyrazolylmethyl)pyridine | Acetophenone | Not specified | Moderate catalytic activities observed | ukzn.ac.za |
| Ruthenium(II) | P-N chelate protic pyrazole | Nitriles, Alkenes, Esters | 2-Propanol | Broad substrate scope | nih.gov |
In polymer chemistry, pyrazole ligands have shown significant potential, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA). The addition of pyrazole ligands to titanium isopropoxide catalysts has been found to greatly enhance the catalytic activity for the ROP of L-lactide. rsc.orgnih.govnih.gov
This enhancement is attributed to a cooperative effect between two titanium centers, which is facilitated by the pyrazole ligand. rsc.orgnih.gov At room temperature, the use of a pyrazole ligand can increase the catalytic activity of titanium isopropoxide by approximately 17-fold. nih.govnih.gov This system has been used to produce high molecular weight PLA. rsc.orgnih.gov
Mechanistic Aspects of Metal-Pyrazole Ligand Cooperation in Catalysis
A key feature of many pyrazole-based catalytic systems is the cooperative involvement of the ligand in the catalytic cycle, a concept known as metal-ligand cooperation. nih.gov This is particularly prominent in complexes with protic pyrazole ligands, where the N-H proton can participate in bond activation and substrate transformation. nih.govmdpi.com
The pyrazole N-H group can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) processes. nih.gov In the transfer hydrogenation of ketones, for example, the N-H group is proposed to participate in a bifunctional hydrogen transfer to the carbonyl substrate. nih.gov Theoretical calculations have supported the role of the pyrazole N-H group in promoting the heterolytic cleavage of bonds, such as the N-N bond in coordinated hydrazine (B178648). nih.gov The interconversion between the pyrazole and pyrazolato (deprotonated) forms allows the ligand to act as a proton-responsive unit, mediating bond activation and formation steps without a formal change in the metal's oxidation state. nih.gov
Design Principles for Enhanced Catalytic Activity
The rational design of pyrazole-based ligands is crucial for developing catalysts with improved performance. The catalytic activity can be fine-tuned by modifying the steric and electronic properties of the pyrazole ring and its substituents. researchgate.net For instance, the introduction of bulky substituents can create a specific coordination environment that enhances selectivity. acs.org
The design of pincer-type ligands, where the pyrazole moieties are held in a rigid framework, has been a particularly successful strategy. nih.gov This pre-organization of the ligand can lead to more stable and active catalysts. Furthermore, the electronic nature of the substituents on the pyrazole ring can influence the Lewis acidity of the metal center, thereby affecting its catalytic activity. nih.gov The development of novel pyrazole-based derivatives is often guided by ligand-based design approaches, including pharmacophore and QSAR modeling, especially in the context of designing enzyme inhibitors. nih.gov
Applications in Materials Science
Development of Metal-Organic Frameworks (MOFs) with Pyrazole (B372694) Ligands
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial for defining the MOF's structure, pore environment, and ultimate function. Pyrazole-based ligands are increasingly utilized in MOF synthesis due to the ability of their nitrogen atoms to act as effective coordination sites for metal ions. researchgate.netrsc.org
The pyrazole ring can function as both a mono- and bidentate ligand, enabling the formation of complexes with varying nuclearity and structure. researchgate.net This versatility allows for the design of MOFs with tailored properties for applications such as gas separation, sensing, and catalysis. digitellinc.com For instance, Hofmann-based MOFs incorporating a bis-pyrazole ligand, 4,4'-methylene-bis(3,5-dimethylpyrazole), have been synthesized. rsc.org These materials form 2D layers linked by the pyrazole "pillars," creating one-dimensional channels lined with unsaturated metal binding sites that show promise for the selective separation of gases like acetylene (B1199291) from methane (B114726) and CO2. rsc.org
Furthermore, pyrazole-based ligands can be functionalized to introduce additional properties. A tritopic pyrazole-based organoarsine ligand has been developed to create Arsenic Coordination Materials (AsCMs), a subset of MOFs, with unusual "pinwheel"-shaped pores. digitellinc.com These materials have been investigated for their gas sorption behavior and potential as stable sensors for sulfur dioxide (SO2). digitellinc.com The inherent stability and coordinative flexibility of the pyrazole unit are key to creating these robust and functional frameworks. mdpi.com
Fluorescent and Optoelectronic Materials
Optoelectronic materials are defined by their ability to interact with light and electricity, forming the basis for devices like LEDs, solar cells, and sensors. ossila.commdpi.comnih.gov Pyrazole derivatives are recognized as a promising class of small-molecule fluorophores due to their exceptional electronic properties, high synthetic versatility, and biocompatibility. nih.gov Their conjugated structure allows for efficient π-electron delocalization, which is fundamental to their fluorescent and optoelectronic capabilities. researchgate.net
Research has highlighted several key findings:
High Fluorescence Quantum Yields: Many pyrazole derivatives exhibit strong fluorescence, with some compounds showing potential as biosensors in medical imaging. researchgate.netresearchgate.net
Tunable Optical Properties: The optical characteristics of pyrazole-based materials can be fine-tuned by modifying their chemical structure. For example, the synthesis of pyrazole-indole hybrids has produced compounds whose fluorescent properties can be investigated for various applications. researchgate.net
Bioimaging Applications: The excellent electronic properties and biocompatibility of pyrazole derivatives make them stand-out candidates for fluorescent bioimaging, a technique used for in-vivo studies of metabolism in real cell samples. nih.gov
The development of pyrazolyl-substituted polyconjugated molecules is an active area of research for optoelectronic applications, demonstrating the scaffold's importance in creating novel functional materials. researchgate.net
Energetic Materials Based on Pyrazole Scaffolds
The pyrazole ring is a valuable scaffold for designing energetic materials due to its high nitrogen content, thermal stability, and positive heat of formation. mdpi.com Nitrated pyrazole derivatives, in particular, have garnered significant attention as they can be engineered to achieve high detonation performance while maintaining low sensitivity to mechanical stimuli like impact and friction. mdpi.comrsc.org
Key characteristics of pyrazole-based energetic materials include:
High Density and Performance: The combination of pyrazole with other nitrogen-rich heterocycles, such as tetrazole or furoxan, can produce high-density energetic materials. nih.govrsc.orgmdpi.com These hybrid compounds exhibit high calculated detonation velocities, often comparable to or exceeding that of traditional explosives like RDX. rsc.orgrsc.org
Tunability: The properties of pyrazole-based energetic materials can be modified through strategic synthesis. For example, the introduction of a 3-nitrofuroxan moiety has been shown to increase thermal stability and decrease mechanical sensitivity in pyrazole-furoxan hybrids. nih.gov
Below is a table comparing the properties of representative pyrazole-based energetic compounds to the benchmark explosive RDX.
| Compound Name | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
| Hydroxylammonium salt 7b | - | 8700 | - |
| H₃NANP-5T salt 13 | - | 9414 | 34.5 |
| H₃NANP-5T salt 14 | - | 9088 | 33.9 |
| RDX (Reference) | 1.82 | 8748 | 34.0 |
| Data sourced from multiple studies for comparison. rsc.orgrsc.org |
Pyrazole-Containing Polymers and Their Functional Properties
The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for developing materials with advanced properties. Polypyrazoles represent a class of heterocyclic polymers known for their excellent thermal stability and film-forming capabilities. nih.gov
The synthesis of polypyrazoles can be achieved through various polymerization reactions, including cycloaddition and modern "click chemistry" methods. nih.gov A one-pot, three-step process involving the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkynes has been used to create 3,5-disubstituted polypyrazoles efficiently and with high regioselectivity. nih.gov
The functional properties of these polymers are directly related to their structure. The presence of pyrazole moieties can enhance the intramolecular forces within the polymer chains, likely through hydrogen bonding, which affects their solubility. nih.gov Typically, polypyrazoles are soluble in polar aprotic solvents like DMF and DMSO but have low solubility in common solvents such as THF and chloroform. nih.gov Additionally, the synthesis of vinylpyrazoles provides monomers for creating a variety of functional polymers. nih.gov
Magnetic Materials Derived from Pyrazole Complexes
Studies on acylpyrazolone ligands, a subclass of pyrazoles, have shown their ability to form stable, high-spin complexes with metals like iron(III) and manganese(II). nih.gov These complexes typically feature an octahedral coordination environment. For example, acylpyrazolone-Fe(III) complexes have been reported with effective magnetic moments (μeff) between 5.70 and 5.95 Bohr magnetons (BM), characteristic of high-spin d⁵ systems. nih.gov Similarly, Mn(II) complexes with these ligands show μeff values between 5.30 and 5.60 BM. nih.gov
The ability of the pyrazole ligand to mediate interactions between metal centers is crucial for designing materials with specific magnetic properties. The structural diversity of these coordination complexes, which can range from discrete molecules to extended polymeric chains, allows for fine-tuning of their magnetic behavior. nih.govmdpi.com
Structure Activity Relationship Sar Studies for Pyrazole Derivatives
General Principles of Structural Modification and Potential Bioactivity
The electronic properties of substituents also play a pivotal role. Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density of the pyrazole (B372694) ring, whereas electron-withdrawing groups (e.g., nitro, cyano) decrease it. researchgate.net These electronic alterations can significantly impact the binding affinity of the pyrazole derivative to its biological target. researchgate.net Steric factors, which relate to the size and spatial arrangement of substituents, also affect how well a molecule fits into the binding site of a target protein, with bulkier groups potentially hindering or enhancing interactions. researchgate.net
The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, are a direct consequence of these modifiable structural features. researchgate.netmdpi.comresearchgate.net By systematically altering substituents on the pyrazole core, researchers can optimize a compound for a specific therapeutic application.
Influence of Substitution Patterns on the Pyrazole Ring on Molecular Interactions
The specific placement of substituents on the pyrazole ring has a profound effect on the molecule's interaction with its biological target. The pyrazole ring has several positions (typically numbered 1 through 5) where substitutions can be made, and the nature of the substituent at each position can dictate the compound's activity and selectivity.
For example, in the development of anti-biofilm agents based on 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring was found to be crucial for activity. nih.gov An ortho-fluorine substitution resulted in the highest activity in reducing cyclic diguanylate monophosphate (c-di-GMP) levels, a key signaling molecule in bacterial biofilm formation. nih.gov
The following table summarizes the influence of different substitution patterns on the pyrazole ring on biological activity, as reported in various studies.
| Position of Substitution | Type of Substituent | Influence on Biological Activity |
| C3 and C5 | Phenyl groups | High inhibitory activity against meprin α. nih.gov |
| C3 and C5 | Alkyl groups (e.g., methyl, ethyl) | Important for N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitory activity. acs.org |
| C4 | Arylazo group | Potent anti-biofilm activity. nih.gov |
| C5 | Heteroaryl moiety | Potent and selective canine COX-2 inhibition. nih.gov |
| N1 | p-bromophenyl group | Active as an inhibitor of M. tuberculosis H37Rv. globalresearchonline.net |
Impact of the N-Aryl Moiety on Molecular Recognition and Ligand-Target Binding
In a study on pyrazole-based inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), the exploration of the N-aryl region was a key part of the SAR investigation. acs.org The introduction of different substituted aromatic and heteroaromatic moieties in place of a 3,5-dimethylpyrazole (B48361) group was explored to gain broad structural information. acs.org
The electronic properties of the substituents on the N-aryl ring can also significantly impact potency. The nature and position of substituents on this aryl ring can fine-tune the electronic and steric properties of the entire molecule, thereby modulating its binding affinity and selectivity for a particular biological target.
The pyrazole ring itself can act as a bioisostere of an aryl group, which can improve the lipophilicity and solubility of a drug molecule. nih.gov Although the pyrazole ring may not always form direct interactions with the target protein, it can facilitate a better binding orientation of the drug within the receptor's binding pocket. nih.gov
Computational Approaches in SAR Investigations: Molecular Docking and Virtual Screening
Computational methods have become indispensable tools in modern drug discovery and SAR studies of pyrazole derivatives. mdpi.com Molecular docking and virtual screening are two powerful in silico techniques that accelerate the identification and optimization of lead compounds. nih.govchemmethod.com
Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govijpsr.com In the context of pyrazole derivatives, docking studies are used to understand how these molecules bind to the active site of a target protein. researchgate.netnih.gov This information is crucial for explaining the observed biological activities and for guiding the design of new derivatives with improved binding affinities. For instance, docking studies have shown that pyrazole derivatives can bind deeply within the binding pocket of protein kinases, forming key hydrogen bonds and other interactions that contribute to their inhibitory activity. researchgate.net The binding energy calculated from docking simulations can provide an estimate of the binding affinity, helping to rank and prioritize compounds for synthesis and biological testing. researchgate.net
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govchemmethod.comacs.orgnih.gov High-throughput virtual screening (HTVS) can be employed to efficiently screen vast numbers of compounds, including libraries of pyrazole derivatives, against a specific biological target. chemmethod.comchemmethod.com This approach has been successfully used to identify novel pyrazole-based inhibitors for various targets, including cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.comchemmethod.com Virtual screening can significantly reduce the time and cost associated with the initial stages of drug discovery by focusing experimental efforts on a smaller, more promising set of candidate molecules. chemmethod.comchemmethod.com
The following table provides examples of how computational approaches have been applied in the SAR investigation of pyrazole derivatives.
| Computational Method | Application in Pyrazole SAR | Key Findings |
| Molecular Docking | Predicting the binding mode of pyrazole derivatives to receptor tyrosine kinases and protein kinases. researchgate.net | Identified potential inhibitors with good inhibition constants and favorable binding energies. researchgate.net |
| Molecular Docking | Investigating the binding mechanism of pyrazole-carboxamides as carbonic anhydrase inhibitors. nih.gov | Showed better interactions for the designed compounds compared to a reference inhibitor. nih.gov |
| Virtual Screening | Identifying proteasome inhibitors with a pyrazole scaffold from a large small-molecule library. nih.govacs.org | Discovered a pyrazole-scaffold compound with excellent metabolic stability and in vivo efficacy. nih.govacs.org |
| High-Throughput Virtual Screening (HTVS) | Discovering new pyrazole-based inhibitors of CDK8. chemmethod.comchemmethod.com | Identified several novel inhibitors with favorable pharmacokinetic profiles. chemmethod.comchemmethod.com |
| 2D-QSAR | Predicting the anti-cancer activity of in-house synthesized pyrazole derivatives against various cancer cell lines. nih.gov | Developed statistically significant models to predict the inhibitory activity of pyrazole compounds. nih.gov |
Future Directions and Emerging Research Areas
Integration of Advanced Data Science and Machine Learning in Pyrazole (B372694) Research
The application of data science and machine learning (ML) is set to revolutionize the study of pyrazole derivatives, including 1-(2-Ethylphenyl)-1H-pyrazole. nih.govbenthamscience.com These computational tools offer the potential to accelerate the discovery and optimization of compounds with desired properties.
Future research will likely focus on the development of sophisticated quantitative structure-activity relationship (QSAR) models. nih.gov By training algorithms on large datasets of pyrazole derivatives, it will be possible to predict the biological activities and physicochemical properties of novel compounds like this compound with greater accuracy. This predictive capability can significantly reduce the time and cost associated with traditional experimental screening. In-silico studies, including molecular docking and molecular dynamics simulations, will be instrumental in identifying potential biological targets and elucidating binding mechanisms. researchgate.neteurasianjournals.comnih.govijpbs.comnih.gov
Table 1: Potential Applications of Machine Learning in this compound Research
| Research Area | Machine Learning Application | Potential Impact |
| Drug Discovery | QSAR modeling, virtual screening, ADMET prediction | Accelerated identification of lead compounds with improved efficacy and safety profiles. |
| Synthesis Optimization | Predictive models for reaction yield and selectivity | More efficient and cost-effective synthesis of this compound. |
| Materials Science | In-silico design of novel materials with desired properties | Discovery of new applications in areas such as organic electronics and catalysis. |
Novel Synthetic Strategies for Complex Pyrazole Architectures
While established methods for pyrazole synthesis exist, the development of more efficient, sustainable, and versatile synthetic strategies remains a key research area. For this compound, future efforts will likely concentrate on one-pot multicomponent reactions and advanced catalytic systems. organic-chemistry.orgmdpi.commdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have proven effective for the synthesis of N-arylpyrazoles and could be further optimized for the synthesis of this compound and its derivatives. acs.orgresearchgate.netorganic-chemistry.orgthieme-connect.comacs.org The development of novel ligands and catalysts will be crucial for improving reaction efficiency and functional group tolerance. Furthermore, C-H activation and functionalization represent a powerful and atom-economical approach to introduce complexity into the pyrazole scaffold. researchgate.netacs.org
Eco-friendly synthetic methods, such as those utilizing microwave irradiation or mechanochemistry, are also gaining traction. nih.govpharmacognosyjournal.net These techniques can often reduce reaction times, improve yields, and minimize the use of hazardous solvents, aligning with the principles of green chemistry.
Rational Design of Next-Generation Pyrazole-Based Catalysts
The pyrazole moiety is a versatile ligand in coordination chemistry, and pyrazole-based complexes have shown promise as catalysts in a variety of organic transformations. Future research will focus on the rational design of novel catalysts derived from this compound.
Computational chemistry will play a pivotal role in this area. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) calculations can be used to model catalyst structures, predict their electronic properties, and elucidate reaction mechanisms at the molecular level. This in-silico approach allows for the screening of a large number of potential catalysts before committing to laboratory synthesis, thereby saving time and resources.
One promising avenue is the development of pyrazolate-based metal-organic frameworks (MOFs). acs.org These porous materials can incorporate catalytically active metal centers within a well-defined and tunable framework, offering potential advantages in terms of stability, reusability, and selectivity. Zr-based MOFs, for instance, have been explored for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Exploration of New Applications in Advanced Functional Materials
The unique electronic and photophysical properties of the pyrazole ring make it an attractive building block for advanced functional materials. Research into the potential applications of this compound in this domain is a burgeoning field.
One area of interest is in the development of organic light-emitting diodes (OLEDs). The functionalization of the pyrazole scaffold can lead to the creation of push-pull dyes with tunable fluorescence properties. rsc.org These materials could find use as emitters or host materials in OLED devices. The synthesis of pyrazole derivatives with luminescent properties has been an area of active investigation. nih.gov
Furthermore, pyrazole-containing polymers and MOFs are being explored for applications in gas separation and storage. researchgate.netrsc.orgrepec.org The ability to tune the pore size and chemical environment within these materials by modifying the pyrazole linker opens up possibilities for the selective capture of specific gases.
Deepening Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application and the development of new synthetic methodologies. Future research will increasingly rely on a synergistic combination of experimental and theoretical techniques to unravel these mechanisms.
Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable experimental data on reaction pathways. nih.govacs.org Concurrently, high-level quantum chemical calculations, such as DFT, can be employed to model reaction profiles, identify transition states, and elucidate the electronic factors that control reactivity and regioselectivity. mdpi.comresearchgate.netnih.govmdpi.com This integrated approach has been successfully applied to understand cycloaddition reactions leading to pyrazoline formation and the mechanism of pyrazole synthesis via oxidation-induced N-N coupling. nih.govmdpi.comtandfonline.commdpi.com
By combining experimental observations with theoretical insights, researchers can gain a more complete picture of the chemical processes involving this compound, paving the way for the design of more efficient synthetic routes and the discovery of novel reactivity.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-(2-Ethylphenyl)-1H-pyrazole and its derivatives?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of β-ketoesters or enaminones with hydrazines. For example, 1-phenylpyrazole analogs can be synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux conditions, followed by hydrolysis to yield carboxylic acid derivatives . Regioselective substitution at the pyrazole ring can be achieved using directed lithiation or transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling for alkynylation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is the gold standard for determining molecular geometry and intramolecular interactions (e.g., hydrogen bonding between phenolic -OH and pyrazole nitrogen atoms) . Spectroscopic techniques like -NMR and -NMR are critical for confirming regiochemistry, while IR spectroscopy identifies functional groups like carboxylic acids (C=O stretch at ~1700 cm) .
Q. What safety protocols are recommended for handling pyrazole derivatives in laboratory settings?
- Methodological Answer : Store pyrazole compounds in dry, ventilated areas away from heat and direct sunlight. Use personal protective equipment (PPE), including gloves and eye protection, to avoid skin/eye contact. For spills, neutralize with inert absorbents and dispose of according to local regulations .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?
- Methodological Answer : Iodination at the pyrazole C3 position using N-iodosuccinimide (NIS) enables subsequent cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) to introduce alkynyl or aryl groups. For example, 3-iodo-5-(trifluoromethyl)-1H-pyrazole derivatives react with phenylacetylene under palladium catalysis to yield alkynylated products in ~73% yield .
Q. What computational approaches predict the electronic and steric effects of substituents on pyrazole reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT aligns with experimental data, showing electron-withdrawing groups (e.g., -COOH) stabilize the HOMO and enhance electrophilicity at C3 .
Q. How do intramolecular interactions influence the biological activity of pyrazole derivatives?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., between phenolic -OH and pyrazole N) can rigidify the molecule, enhancing binding to biological targets like kinases or GPCRs. In 2-[5-(4-hydroxyphenyl)-1-phenylpyrazol-3-yl]phenol, hydrogen bonding reduces conformational flexibility, potentially improving selectivity for mGluR5 receptors .
Q. What strategies optimize the solubility and bioavailability of this compound derivatives?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications. Ethyl ester prodrugs of pyrazole-4-carboxylic acids (e.g., ethyl 5-methyl-1-phenylpyrazole-4-carboxylate) improve lipophilicity for blood-brain barrier penetration, as demonstrated in anxiolytic drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
